molecular formula C11H22O3 B1592809 Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate CAS No. 131837-13-3

Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate

Cat. No.: B1592809
CAS No.: 131837-13-3
M. Wt: 202.29 g/mol
InChI Key: DSZILDZTMGVOMV-UHFFFAOYSA-N
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Description

Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors. This particular ester is notable for its complex structure, which includes an ethoxymethyl group and a dimethylbutanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate can be synthesized through a multi-step process involving the esterification of 3,3-dimethylbutanoic acid with ethanol in the presence of an acid catalyst. The ethoxymethyl group can be introduced via a Williamson ether synthesis, where an alkoxide reacts with an alkyl halide under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Hydrolysis: 3,3-Dimethylbutanoic acid and ethanol.

    Oxidation: Various carboxylic acids or ketones.

    Substitution: Compounds with different functional groups replacing the ethoxymethyl group.

Scientific Research Applications

Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate involves its hydrolysis to release the active components. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters. This process releases 3,3-dimethylbutanoic acid and ethanol, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with a similar structure but lacking the ethoxymethyl group.

    Methyl butanoate: Another ester with a similar backbone but different alkyl groups.

Uniqueness

Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate is unique due to its ethoxymethyl group, which provides additional reactivity and potential for functionalization compared to simpler esters. This makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-6-13-8-9(11(3,4)5)10(12)14-7-2/h9H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZILDZTMGVOMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C(=O)OCC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625429
Record name Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131837-13-3
Record name Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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